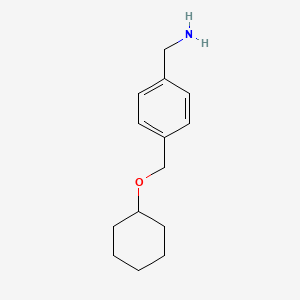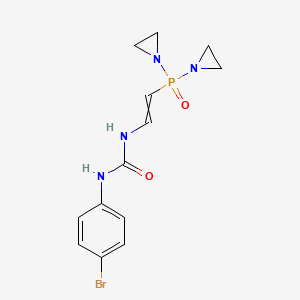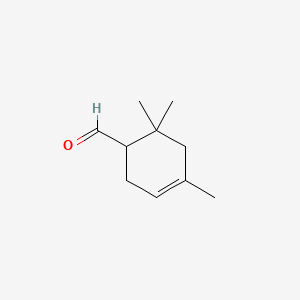
3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and an aldehyde functional group. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinct aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an aldehyde precursor under acidic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde is carried out through optimized synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates, cyclization, and purification stages. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 4,6,6-Trimethylcyclohex-3-ene-1-carboxylic acid.
Reduction: 4,6,6-Trimethylcyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the fragrance industry.
Eigenschaften
CAS-Nummer |
6754-27-4 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h4,7,9H,5-6H2,1-3H3 |
InChI-Schlüssel |
PEJDZTZLIFVHJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C(C1)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



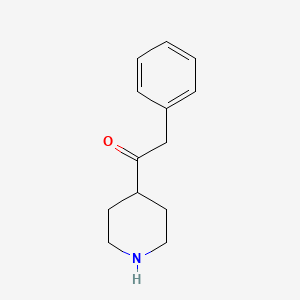
![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
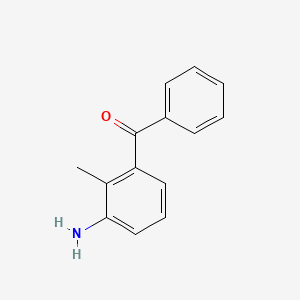

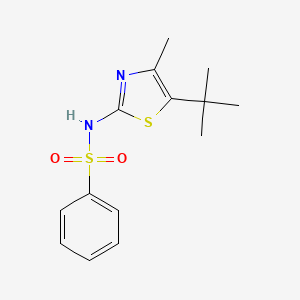
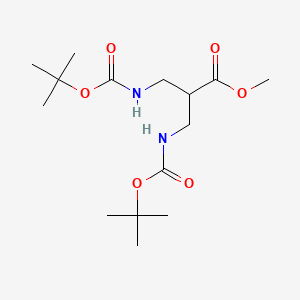

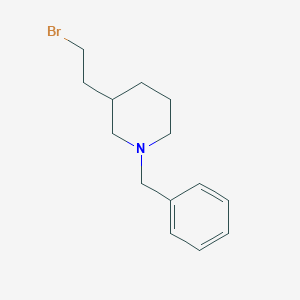
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
